molecular formula C14H13NO4S B14034544 Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate

Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate

Cat. No.: B14034544
M. Wt: 291.32 g/mol
InChI Key: FSCZYUGRWPXVGF-UHFFFAOYSA-N
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Description

Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by its unique structure, which includes a methoxy group, a dihydrobenzo ring, a thiepino ring, and an isoxazole ring. The presence of these rings and functional groups makes this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate typically involves multiple steps, including the formation of the dihydrobenzo ring, the thiepino ring, and the isoxazole ring. The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of these rings. For example, the use of methanesulfonic acid (MsOH) under reflux in methanol (MeOH) has been reported to yield good results in the synthesis of similar compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may result in the formation of new functional groups.

    Reduction: Reduction reactions can lead to the removal of oxygen atoms or the addition of hydrogen atoms, altering the compound’s structure.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or alkanes .

Scientific Research Applications

Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic compounds with comparable ring structures and functional groups, such as:

Uniqueness

What sets Methyl 8-methoxy-4,5-dihydrobenzo[6,7]thiepino[4,5-d]isoxazole-3-carboxylate apart is its unique combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C14H13NO4S

Molecular Weight

291.32 g/mol

IUPAC Name

methyl 8-methoxy-4,5-dihydro-[1]benzothiepino[4,5-d][1,2]oxazole-3-carboxylate

InChI

InChI=1S/C14H13NO4S/c1-17-8-3-4-9-11(7-8)20-6-5-10-12(14(16)18-2)15-19-13(9)10/h3-4,7H,5-6H2,1-2H3

InChI Key

FSCZYUGRWPXVGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(CCS2)C(=NO3)C(=O)OC

Origin of Product

United States

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